molecular formula C12H11N3O2 B2804681 3-(5-Methylpyrimidin-2-ylamino)benzoic acid CAS No. 1272875-05-4

3-(5-Methylpyrimidin-2-ylamino)benzoic acid

Cat. No. B2804681
CAS RN: 1272875-05-4
M. Wt: 229.239
InChI Key: VSXIGVBPKRAQTF-UHFFFAOYSA-N
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Description

3-(5-Methylpyrimidin-2-ylamino)benzoic acid is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.24 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a 5-methylpyrimidin-2-ylamino group . This structure contributes to its unique chemical properties.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of novel compounds through various chemical reactions, including Schiff base formation and Michael addition, has been extensively studied. For example, Schiff base compounds have been synthesized to explore their antibacterial activities, showing the potential for these compounds in developing new antibacterial agents (Wang et al., 2008). Similarly, the synthesis of nilotinib, a selective inhibitor of tyrosine kinase, involved the condensation of related intermediates, showcasing the utility of these compounds in complex organic syntheses (Yu Yankun et al., 2011).

Applications in Sensing and Cell Discrimination

  • Some derivatives have been explored as fluorescent chemosensors for pH, which can effectively discriminate between normal cells and cancer cells due to the differential pH environments. This application demonstrates the potential of these compounds in biomedical diagnostics and cell biology studies (Tanumoy Dhawa et al., 2020).

Antimicrobial and Antifungal Activities

  • Research has also focused on evaluating the antimicrobial and antifungal activities of compounds with similar structures. These studies contribute to the understanding of the bioactive properties of these compounds, which could lead to the development of new antimicrobial and antifungal agents (Krishna Veni Chikkula et al., 2017).

Fluorescent Derivatisation and Bioassays

  • The derivatisation of amino acids for fluorescence studies and the synthesis of novel compounds for bioassay evaluations indicate the chemical versatility and potential biological relevance of these compounds. These studies showcase their applications in chemical biology, highlighting their role in developing fluorescent probes and investigating biological activities (V. Frade et al., 2007).

properties

IUPAC Name

3-[(5-methylpyrimidin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-6-13-12(14-7-8)15-10-4-2-3-9(5-10)11(16)17/h2-7H,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXIGVBPKRAQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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